molecular formula C12H22N2O3 B1403397 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane CAS No. 1251005-80-7

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Cat. No.: B1403397
CAS No.: 1251005-80-7
M. Wt: 242.31 g/mol
InChI Key: REOANICIPSIKJM-UHFFFAOYSA-N
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Description

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a chemical compound with the molecular formula C12H22N2O3. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

The synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane can be compared with other spirocyclic compounds, such as:

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.5]nonane
  • 2-Boc-8-oxa-2,5-diaza-spiro[3.7]undecane

These compounds share similar structural features but differ in the size of the spirocyclic ring and the presence of additional functional groups. The uniqueness of this compound lies in its specific ring size and the balance of oxygen and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOANICIPSIKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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